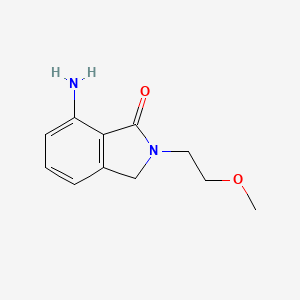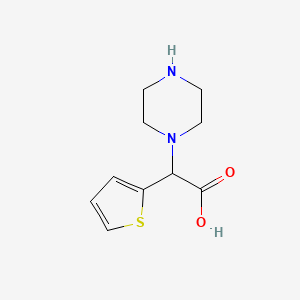
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is an organic compound that features both a piperazine ring and a thiophene ring. These structural elements are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Derivative: This can be achieved by reacting piperazine with an appropriate acylating agent.
Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing compound under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the piperazine ring or the carboxylic acid group.
Substitution: Both the piperazine and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving piperazine and thiophene derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperazin-1-yl)acetic acid: Lacks the thiophene ring, potentially altering its biological activity.
2-(Thiophen-2-yl)acetic acid: Lacks the piperazine ring, which may affect its pharmacological properties.
Piperazine derivatives: Various compounds with different substituents on the piperazine ring.
Thiophene derivatives: Compounds with different functional groups attached to the thiophene ring.
Uniqueness
The combination of both piperazine and thiophene rings in 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12/h1-2,7,9,11H,3-6H2,(H,13,14) |
Clave InChI |
DIKRRYGFSLXPLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

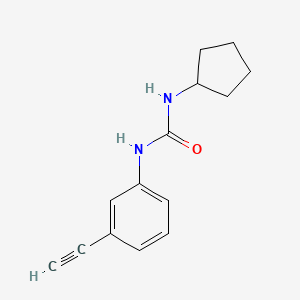

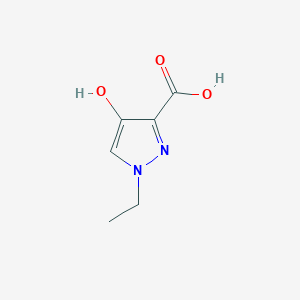

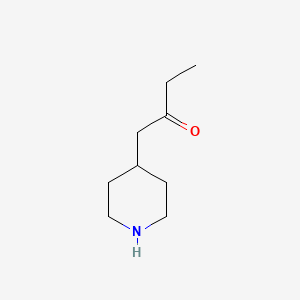
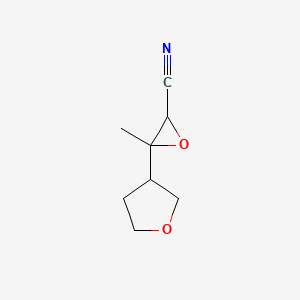
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)

